Carbidopa

Description

Properties

IUPAC Name |

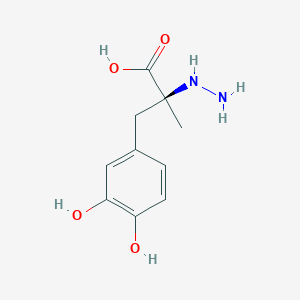

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022735 | |

| Record name | Carbidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | Carbidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28860-95-9, 38821-49-7 | |

| Record name | Carbidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carbidopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR87B45RGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-208 °C, 203 - 205 °C | |

| Record name | Carbidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbidopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

fundamental chemical properties of carbidopa for research applications

An In-depth Technical Guide on the Core Fundamental Chemical Properties of Carbidopa for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2][3] It is a critical component in the treatment of Parkinson's disease, where it is co-administered with levodopa (L-DOPA).[2][4] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5] This action increases the bioavailability of L-DOPA in the central nervous system, allowing for a reduction in the required dosage of L-DOPA and mitigating its peripheral side effects, such as nausea.[3][6] This guide provides a comprehensive overview of the fundamental chemical properties of this compound to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white to creamy-white, crystalline compound.[1][7] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Value | Citation |

| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [1][8] |

| Chemical Formula | C₁₀H₁₄N₂O₄ | [1][9] |

| Molecular Weight | 226.23 g/mol (anhydrous) | [9][10] |

| 244.24 g/mol (monohydrate) | [11] | |

| Melting Point | 203-205 °C (with decomposition) | [1][11] |

| Solubility | Slightly soluble in water. Practically insoluble in alcohol, chloroform, and ether. Freely soluble in dilute mineral acids. Slightly soluble in methanol and DMSO. | [1][10][12][13] |

| pKa | 2.3 (strongest acidic), 5.66 (strongest basic) | [8][14] |

| IC₅₀ (AADC Inhibition) | 29 ± 2 µM | [15][16] |

Mechanism of Action: AADC Inhibition

This compound's therapeutic and research utility is centered on its potent inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[17] Because this compound does not penetrate the blood-brain barrier, its inhibitory action is confined to the periphery.[1][2] This selective peripheral inhibition is crucial as it prevents the premature conversion of administered L-DOPA to dopamine in the bloodstream, which cannot cross the blood-brain barrier.[2][5] Consequently, a larger proportion of L-DOPA is able to reach the brain where it can be converted to dopamine to elicit its therapeutic effect.[3][5]

Caption: this compound's peripheral inhibition of AADC.

Experimental Protocols

Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the quantification of this compound in a given sample.

Methodology:

-

Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and methanol. The precise ratio should be optimized for the specific column and system.

-

Standard Preparation:

-

Accurately weigh a known quantity of this compound reference standard.

-

Dissolve in the mobile phase to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to generate a series of calibration standards.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Analysis:

-

Set the UV detector to a wavelength of 280 nm.

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared sample.

-

The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[18]

-

Caption: HPLC quantification workflow for this compound.

In Vitro AADC Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound on AADC.

Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of purified AADC enzyme in a suitable buffer.

-

Substrate Solution: Prepare a solution of L-DOPA, the substrate for AADC.

-

Inhibitor Solutions: Prepare a range of concentrations of this compound through serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the AADC enzyme solution to each well.

-

Add the various concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time to allow for the conversion of L-DOPA to dopamine.

-

Stop the reaction, typically by adding an acid.

-

-

Detection and Analysis:

-

Quantify the amount of dopamine produced in each well. This can be achieved using HPLC with electrochemical detection or a fluorescent assay.

-

Calculate the percentage of AADC inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that results in 50% inhibition of AADC activity.[15][16]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Levodopa and this compound Interaction: Benefits and Clinical Considerations | empathia.ai [empathia.ai]

- 6. Levodopa and this compound: MedlinePlus Drug Information [medlineplus.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. drugs.com [drugs.com]

- 11. This compound [drugfuture.com]

- 12. This compound and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. abmole.com [abmole.com]

- 16. The aromatic-L-amino acid decarboxylase inhibitor this compound is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound/Levodopa (Sinemet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 18. researchgate.net [researchgate.net]

Carbidopa's Off-Target Effects: An In-depth Technical Guide on Neurotransmitter Systems Beyond Dopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbidopa, a cornerstone in the management of Parkinson's disease, is primarily recognized for its role as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its co-administration with levodopa (L-DOPA) effectively increases the central bioavailability of dopamine's precursor, thereby alleviating motor symptoms. However, the biochemical reach of this compound extends beyond the dopaminergic system. By inhibiting AADC, a ubiquitous enzyme responsible for the decarboxylation of various aromatic L-amino acids, this compound invariably influences other critical neurotransmitter pathways, including the serotonergic and noradrenergic systems. Furthermore, emerging evidence suggests indirect effects on the GABAergic system and a significant interplay with the gut microbiome, which in itself is a key regulator of neurotransmitter synthesis. This technical guide provides a comprehensive analysis of this compound's effects on these non-dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development.

Effects on the Serotonergic System

This compound's inhibition of AADC directly impacts the synthesis of serotonin (5-hydroxytryptamine, 5-HT) from its precursor, 5-hydroxytryptophan (5-HTP). This interaction has been leveraged to modulate central serotonin levels for therapeutic and research purposes.

Quantitative Data Summary

The co-administration of this compound with 5-HTP has been shown to significantly alter the pharmacokinetic and pharmacodynamic profiles of 5-HTP, leading to increased central serotonergic activity.

| Parameter | 5-HTP Alone (100 mg) | 5-HTP (100 mg) + this compound (100 mg + 50 mg) | Reference |

| Elimination Half-life (t½) | - | Doubled | [1] |

| Apparent Clearance | - | Reduced by at least 14-fold | [1] |

| Area Under the Curve (AUC) | - | Increased by 15.4-fold | [1] |

| Mean Cortisol Response (AUC) | 172.0 nmol/L (Placebo) | 258.3 nmol/L | [2] |

| Mean Prolactin Response | No significant change | Significant increase | [1] |

Key Experimental Protocols

-

Study Design: A placebo-controlled, randomized, four-way crossover, double-blind, single-dose investigation.

-

Subjects: Twelve healthy male volunteers.

-

Interventions:

-

Placebo

-

5-HTP 100 mg

-

5-HTP 200 mg

-

5-HTP 100 mg with co-administration of this compound (100 mg at 3 hours before and 50 mg at 3 hours after 5-HTP administration).

-

-

Measurements:

-

Pharmacokinetic parameters of 5-HTP were determined from plasma samples.

-

Pharmacodynamic endpoints included plasma cortisol and prolactin levels, subjective psychological symptoms, and cardiovascular parameters.

-

-

Analytical Method: Details on the specific analytical methods for 5-HTP, cortisol, and prolactin were not provided in the abstract but would typically involve techniques like HPLC or LC-MS/MS.[1]

-

Study Design: A double-blind, placebo-controlled, single rising dose, four-way crossover trial with placebo randomization.

-

Subjects: Fifteen healthy male volunteers.

-

Interventions:

-

Placebo

-

Oral 5-HTP at 100 mg, 200 mg, and 300 mg, each combined with this compound.

-

-

Measurements:

-

Neuroendocrine dose-response relationship was assessed by measuring cortisol and prolactin concentrations.

-

Tolerability and subjective effects were recorded.

-

Pharmacokinetic properties of the 5-HTP/carbidopa challenge were determined.

-

-

Analytical Method: Specific analytical methods were not detailed in the abstract.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound's influence on the serotonin pathway and a typical experimental workflow for its investigation.

Effects on the Noradrenergic System

Similar to its effect on serotonin synthesis, this compound's inhibition of AADC can attenuate the conversion of L-threo-3,4-dihydroxyphenylserine (L-DOPS), a norepinephrine prodrug, to norepinephrine.

Quantitative Data Summary

A clinical study investigating the interaction between this compound and L-DOPS in patients with autonomic failure provided the following key quantitative findings.

| Parameter | L-DOPS (400 mg) + Placebo | L-DOPS (400 mg) + this compound (200 mg) | Reference |

| Peak Plasma Norepinephrine (NE) Increase | 0.57 ± 0.11 nmol/L | No significant increase | [2][3] |

| Systolic Blood Pressure Increase (at 3 hours) | 27 ± 8 mm Hg | No significant increase | [2][3] |

| Plasma DHPG + DHMA Response | Robust increase | Prevented | [2][3] |

Key Experimental Protocol

-

Study Design: Randomized, placebo-controlled, crossover study.

-

Subjects: Twelve patients with autonomic failure.

-

Interventions: On different days, patients received:

-

400 mg of L-DOPS with 200 mg of placebo

-

400 mg of L-DOPS with 200 mg of this compound

-

400 mg of L-DOPS with 200 mg of entacapone (a COMT inhibitor)

-

-

Measurements:

-

Plasma levels of L-DOPS, norepinephrine (NE), and its deaminated metabolites (dihydroxyphenylglycol [DHPG] and dihydroxymandelic acid [DHMA]) were measured.

-

Blood pressure was monitored.

-

-

Analytical Method: Plasma catechols were assayed by alumina extraction followed by liquid chromatography with electrochemical detection.[2]

Signaling Pathway and Experimental Workflow

The diagrams below depict this compound's impact on norepinephrine synthesis from L-DOPS and the experimental design used to study this interaction.

Effects on the GABAergic System

The influence of this compound on the γ-aminobutyric acid (GABA) system appears to be indirect, likely mediated through the restoration of dopaminergic tone in the basal ganglia, which in turn modulates GABAergic neuronal activity.

Quantitative Data Summary

A study comparing cerebrospinal fluid (CSF) GABA levels in Parkinson's disease patients with and without levodopa/carbidopa treatment provided the following data.

| Group | Mean CSF GABA Level (pmol/mL ± SD) | Number of Subjects (n) | Reference |

| Healthy Controls | 200 ± 70 | 14 | [4] |

| Untreated Parkinson's Disease | 95 ± 31 | 7 | [4] |

| Levodopa/Carbidopa-Treated Parkinson's Disease | 144 ± 53 | 8 | [4] |

Key Experimental Protocol

-

Study Design: Cross-sectional study.

-

Subjects:

-

14 patients with Parkinson's disease (7 untreated, 8 treated with levodopa/carbidopa).

-

14 sex-matched healthy controls.

-

-

Procedure:

-

Lumbar puncture was performed to collect cerebrospinal fluid.

-

-

Analytical Method: CSF GABA levels were measured using a triple-column ion-exchange/fluorometric procedure.[4]

Logical Relationship and Analytical Workflow

The following diagrams illustrate the proposed indirect effect of this compound on the GABAergic system and the workflow for CSF GABA analysis.

Interaction with Pyridoxal 5'-Phosphate (PLP)

This compound's mechanism of action involves the formation of a hydrazone with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 and a crucial cofactor for AADC. This interaction is fundamental to its inhibitory effect.

Mechanism of Interaction

This compound acts as an irreversible inhibitor of AADC by forming a stable complex with PLP at the enzyme's active site. This prevents the binding of the natural substrates, such as L-DOPA and 5-HTP.

While the strong reaction between this compound and PLP is established, further quantitative studies are needed to fully understand the systemic consequences of this interaction on other PLP-dependent enzymes and their respective neurotransmitter pathways.

Effects on the Gut Microbiome

The gut microbiome is increasingly recognized as a key modulator of drug metabolism and neurotransmitter synthesis. This compound, in combination with levodopa, has been shown to alter the composition of the gut microbiota, which in turn can influence the peripheral metabolism of levodopa and potentially other neurotransmitters.

Key Findings from Preclinical Studies

-

Alteration of Gut Microbiota Composition: In a rat model of Parkinson's disease, treatment with levodopa/carbidopa led to changes in the abundance of specific bacterial taxa, including an increase in Lactobacillus and a decrease in Lachnospiraceae and Prevotellaceae.[1]

-

Bacterial Metabolism of Levodopa: Certain gut bacteria, such as Enterococcus faecalis, can decarboxylate levodopa to dopamine, a process not inhibited by this compound. This can reduce the bioavailability of levodopa.[1]

Experimental Workflow for Gut Microbiome Analysis

The direct impact of this compound-induced changes in the gut microbiome on the systemic levels of non-dopaminergic neurotransmitters is an area that requires further investigation.

Conclusion

This compound's pharmacological influence extends significantly beyond its intended role as a peripheral AADC inhibitor in the dopaminergic system. This technical guide has synthesized the current understanding of its effects on the serotonergic, noradrenergic, and GABAergic systems, supported by quantitative data and detailed experimental methodologies. The direct inhibition of AADC leads to predictable and quantifiable alterations in serotonin and norepinephrine synthesis from their respective precursors. The effect on the GABAergic system appears to be indirect, likely a consequence of restored dopaminergic function within the basal ganglia. Furthermore, this compound's interaction with PLP and its impact on the gut microbiome represent additional layers of complexity that warrant further investigation to fully elucidate their downstream consequences on neurotransmitter homeostasis. A comprehensive understanding of these "off-target" effects is crucial for optimizing therapeutic strategies, anticipating potential drug interactions, and guiding the development of novel therapeutic agents with improved specificity. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers and clinicians in the field of neuropharmacology and drug development.

References

- 1. The Gut Microbiota in Parkinson Disease: Interactions with Drugs and Potential for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound and entacapone on the metabolic fate of the norepinephrine prodrug L-DOPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Low CSF gamma-aminobutyric acid levels in Parkinson's Disease. Effect of levodopa and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Carbidopa in Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor, is traditionally used in combination with levodopa for the management of Parkinson's disease. Emerging in vitro evidence, however, suggests that this compound may possess intrinsic neuroprotective properties independent of its canonical mechanism of action. This technical guide synthesizes the current understanding of this compound's potential neuroprotective effects in neuronal cell cultures, with a focus on its antioxidant and anti-apoptotic capabilities. We present a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal populations. Oxidative stress and apoptosis are key pathological mechanisms contributing to this neuronal demise. While this compound's primary clinical role is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system, several preclinical studies have explored its direct effects on neuronal cells.[1][2] These investigations suggest that this compound may offer a direct neuroprotective effect by mitigating oxidative damage and inhibiting cell death pathways. This guide provides an in-depth overview of the experimental evidence supporting the neuroprotective potential of this compound in neuronal cell culture models.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative findings from studies investigating the protective effects of this compound against oxidative stress-induced damage in various neuronal cell models.

Table 1: Effect of this compound on Cell Viability in Neuronal Cells Exposed to Oxidative Stress

| Cell Line | Stressor | This compound Concentration | % Increase in Cell Viability (Compared to Stressor Alone) | Reference |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10 µM - 100 µM | Data suggests a significant protective effect, though specific percentages are not detailed in the provided abstracts. Studies show this compound reduces H₂O₂-induced DNA damage. | [3][4] |

| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Not specified | This compound demonstrated an ability to protect DNA against oxidative-induced damage. | [5] |

Note: The available literature often describes protective effects without providing precise percentage increases in cell viability. The data is derived from graphical representations and descriptive summaries in the source material.

Table 2: Effect of this compound on DNA Damage in Neuronal Cells

| Cell Line | Stressor | This compound Concentration | Outcome | Reference |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Protective effect against H₂O₂-induced DNA damage documented. | [3] |

| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Various concentrations | This compound protects DNA against oxidative-induced damage. | [5] |

Implicated Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are likely mediated through the modulation of key intracellular signaling pathways involved in cellular defense and apoptosis.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. This compound's antioxidant properties suggest a potential role in activating this critical neuroprotective pathway.[3]

The PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis.[6][7] Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic factors. While direct evidence linking this compound to this pathway is still emerging, it represents a plausible mechanism for its observed neuroprotective effects.

Regulation of the Bcl-2 Family of Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. A shift in this ratio towards anti-apoptotic members can prevent the mitochondrial release of cytochrome c and subsequent caspase activation. This compound's anti-apoptotic effects may involve the modulation of the expression or activity of these key regulatory proteins.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to assess the neuroprotective effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotective effects.

-

Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells at an appropriate density in multi-well plates depending on the downstream assay (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays).

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Pre-treat the cells with this compound-containing medium for a specified duration (e.g., 24 hours) before inducing stress.

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) for a specified time (e.g., 24 hours).

Cell Viability Assessment (MTT Assay)

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

DNA Damage Assessment (Alkaline Comet Assay)

-

Harvest the treated cells by trypsinization and resuspend in ice-cold PBS.

-

Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with a neutralization buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail) using specialized software.[3]

Western Blot Analysis for Protein Expression

-

Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The evidence presented in this technical guide suggests that this compound holds promise as a neuroprotective agent in in vitro models of neuronal stress. Its antioxidant properties, potentially mediated through the Nrf2 pathway, and its ability to mitigate DNA damage and possibly modulate apoptotic pathways, warrant further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms: Definitive studies are needed to confirm the direct activation of the Nrf2 and PI3K/Akt pathways by this compound.

-

Expanding the scope of in vitro models: Investigating the effects of this compound in other neuronal cell types and more complex co-culture systems will provide a more comprehensive understanding of its neuroprotective potential.

-

In vivo validation: Translating these in vitro findings to animal models of neurodegeneration is a critical next step to assess the therapeutic relevance of this compound's neuroprotective effects.

-

Structure-activity relationship studies: Investigating derivatives of this compound may lead to the development of novel compounds with enhanced neuroprotective efficacy.

By providing a consolidated resource of current knowledge and experimental methodologies, this guide aims to stimulate and support further research into the promising neuroprotective effects of this compound.

References

- 1. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Carbidopa's Impact on T-Cell Activation and Autoimmunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbidopa, a well-established peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in the management of Parkinson's disease, has demonstrated significant immunomodulatory properties in preclinical research models.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on T-cell activation and its potential therapeutic utility in autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows. Notably, evidence suggests this compound's immunomodulatory effects may be independent of its canonical role in dopamine metabolism, pointing towards novel mechanisms of action involving the aryl hydrocarbon receptor (AhR) and tryptophan metabolism.[4][5]

Quantitative Impact of this compound on T-Cell Function

This compound has been shown to exert a dose-dependent inhibitory effect on T-cell proliferation and effector functions both in vitro and in vivo.[3] The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Effects of this compound on Murine CD4+ T-Cell Proliferation and Cytokine Production

| Parameter | Treatment Condition | Result | Statistical Significance | Reference |

| CD4+ T-Cell Proliferation | Anti-CD3 Stimulation | Baseline | - | [3] |

| + this compound (1 µg/mL) | Significant Inhibition | p < 0.005 | [3] | |

| + this compound (5 µg/mL) | Stronger Inhibition | p < 0.0005 | [3] | |

| IFN-γ Production | Anti-CD3 Stimulation | Baseline | - | [3] |

| + this compound | Significant Reduction | p < 0.005 | [3] | |

| IL-17a Production | Anti-CD3 Stimulation | Baseline | - | [3] |

| + this compound | Significant Reduction | p < 0.005 | [3] |

Table 2: In Vivo Effects of this compound on Antigen-Specific CD4+ T-Cell Proliferation (OT-II Mouse Model)

| Treatment Group | Metric | Result | Statistical Significance | Reference |

| Control (OVA Immunization) | % CFSE-low CD4+ T-cells | ~90% | - | [6][7] |

| This compound + OVA Immunization | % CFSE-low CD4+ T-cells | ~23% | p < 0.005 | [6][7] |

Table 3: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter | Treatment Group | Result | Statistical Significance | Reference |

| Mean Clinical Score | EAE Control | Progressive increase | - | [8] |

| EAE + this compound | Significantly reduced score | p < 0.005 | [8] | |

| MOG-specific T-Cell Proliferation | EAE Control | High proliferation | - | [8] |

| EAE + this compound | Significantly reduced proliferation | p < 0.005 | [8] | |

| IFN-γ Production (in CNS) | EAE Control | Elevated levels | - | [2] |

| EAE + this compound | Significantly reduced levels | p < 0.005 | [2] | |

| IL-17a Production (in CNS) | EAE Control | Elevated levels | - | [2] |

| EAE + this compound | Significantly reduced levels | p < 0.005 | [2] |

Core Signaling Pathways

This compound's inhibitory effects on T-cells appear to be multifaceted. While it is a known inhibitor of DOPA decarboxylase (DDC), its immunomodulatory actions are not reversed by the addition of dopamine or serotonin, suggesting a novel mechanism.[2][7] Emerging evidence points to the Aryl Hydrocarbon Receptor (AhR) as a key mediator. This compound acts as an AhR agonist, which in turn can suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is an enzyme that catabolizes tryptophan, and its activity in the tumor microenvironment and inflammatory settings leads to T-cell anergy and apoptosis.[5][9] By inhibiting IDO1, this compound may prevent tryptophan depletion and the generation of immunosuppressive kynurenine metabolites, thereby preserving T-cell function.

Caption: Proposed dual mechanism of this compound's immunomodulatory effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

In Vitro T-Cell Proliferation Assay

This protocol is used to assess the direct effect of this compound on T-cell proliferation following stimulation.

-

Cell Isolation: Isolate CD4+ T-cells from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS) or a similar negative selection technique.

-

Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., clone 145-2C11, 1-5 µg/mL in PBS) overnight at 4°C. Wash plates three times with sterile PBS before use.

-

Cell Culture: Seed 2 x 10^5 purified CD4+ T-cells per well in complete RPMI-1640 medium.

-

Treatment: Add this compound at desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement (³H-Thymidine Incorporation):

-

Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture.

-

Harvest cells onto glass fiber filters using a cell harvester.

-

Measure thymidine incorporation using a liquid scintillation counter. Data are typically presented as counts per minute (CPM).[3]

-

In Vivo T-Cell Proliferation Assay (OT-II Model)

This adoptive transfer model assesses the impact of this compound on antigen-specific T-cell proliferation in vivo.

Caption: Workflow for the in vivo OT-II T-cell proliferation assay.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell-mediated inflammation of the central nervous system.[10][11][12]

-

Animals: Use female C57BL/6 mice, 8-12 weeks old.

-

Immunization:

-

Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100-200 µg of MOG35-55).

-

-

Pertussis Toxin Administration:

-

On day 0 and day 2 post-immunization, inject 200 ng of pertussis toxin intraperitoneally.

-

-

This compound Treatment:

-

Administer this compound in the drinking water (e.g., 2 mg/mL) starting from the day of immunization or at the onset of clinical signs for a therapeutic model.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Caption: Experimental workflow for the EAE model.

Collagen-Induced Arthritis (CIA) Model

CIA is a mouse model for rheumatoid arthritis, driven by both T-cell and B-cell responses to type II collagen.[13][14][15]

-

Animals: Use DBA/1 mice, 8-10 weeks old.

-

Primary Immunization:

-

Emulsify bovine type II collagen in CFA.

-

On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization:

-

On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

-

This compound Treatment:

-

Begin this compound administration (e.g., in drinking water) at the time of the primary immunization or upon the first signs of arthritis.

-

-

Arthritis Scoring:

-

Monitor mice 3-4 times per week for signs of arthritis.

-

Score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.

-

-

Endpoint Analysis: At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure anti-collagen antibody titers.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses potent immunosuppressive properties that extend beyond its established role in Parkinson's disease therapy.[2] Its ability to inhibit T-cell activation, proliferation, and the production of key pro-inflammatory cytokines like IFN-γ and IL-17 positions it as a potential candidate for repurposing in the treatment of T-cell-mediated autoimmune diseases.[1][3] The identification of the AhR-IDO1 axis as a potential mechanism of action opens new avenues for research into this compound's immunomodulatory effects and the development of novel therapeutic strategies targeting this pathway.[4][5] Further investigation is warranted to fully elucidate the downstream signaling events and to translate these promising preclinical findings into clinical applications for autoimmune disorders.

References

- 1. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indoleamine 2,3-dioxygenase-1 involves in CD8+T cell exhaustion in glioblastoma via regulating tryptophan levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. criver.com [criver.com]

Carbidopa as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa, a well-established peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease, has emerged as a promising Selective Aryl Hydrocarbon Receptor Modulator (SAhRM).[1] This technical guide provides an in-depth exploration of this compound's activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating cellular responses to environmental stimuli and endogenous signals. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its SAhRM activity, and presents visual diagrams of the associated signaling pathways and experimental workflows. The evidence presented herein supports the potential repurposing of this compound as a therapeutic agent in oncology and other fields driven by AhR signaling.[2][3]

Introduction: The Aryl Hydrocarbon Receptor and Selective Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[4] Traditionally known for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has unveiled its role in a diverse array of physiological and pathological processes, including immune regulation, cell proliferation, and tumorigenesis.[5][6] The concept of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs) has gained traction, describing compounds that elicit distinct, often beneficial, AhR-dependent responses without the toxicity associated with classical ligands like TCDD.[6]

This compound has been identified as one such SAhRM.[7] Initially investigated for its potential to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), studies surprisingly revealed its capacity to potentiate AhR signaling.[2] This guide delves into the molecular mechanisms and experimental validation of this compound's function as an AhR agonist.

Mechanism of Action: this compound as an AhR Agonist

This compound functions as an agonist of the AhR, initiating a cascade of molecular events that culminate in the modulation of target gene expression.[5][8] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[9]

Upon binding by this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2] Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[9]

Key downstream effects of this compound-mediated AhR activation include:

-

Induction of Cytochrome P450 Enzymes: this compound treatment leads to a significant, dose-dependent increase in the mRNA expression of AhR target genes, most notably Cytochrome P450 family 1 subfamily A member 1 (CYP1A1), CYP1A2, and CYP1B1.[2] This induction serves as a hallmark of AhR activation.[3]

-

Modulation of Other Signaling Pathways: The activated AhR can influence other signaling pathways. For instance, in estrogen receptor-positive (ER+) breast cancer cells, this compound-activated AhR promotes the proteasomal degradation of estrogen receptor-alpha (ERα).[10] Similarly, it can induce the ubiquitination and degradation of the androgen receptor (AR) in prostate cancer cells.[11]

-

Antiproliferative Effects: this compound has been shown to inhibit the proliferation and migration of various cancer cell lines, an effect that is dependent on its AhR agonist activity.[8][10]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines.

Table 1: Effect of this compound on AhR Target Gene Expression in Pancreatic Cancer Cells

| Cell Line | Treatment | Target Gene | Fold Increase in mRNA Expression (Relative to Control) |

| BxPC-3 | This compound (10 µM, 6h) | CYP1A1 | Significant, dose-dependent increase |

| BxPC-3 | This compound (50 µM, 6h) | CYP1A1 | Significant, dose-dependent increase |

| BxPC-3 | This compound (10 µM, 6h) | CYP1A2 | Significant increase |

| BxPC-3 | This compound (50 µM, 6h) | CYP1A2 | Significant increase |

| BxPC-3 | This compound (10 µM, 6h) | CYP1B1 | Significant increase |

| BxPC-3 | This compound (50 µM, 6h) | CYP1B1 | Significant increase |

| Capan-2 | This compound (Concentration and time-dependent) | CYP1A1 | Dose-dependent increase |

| Capan-2 | This compound (10 µM, 6h) | CYP1A2 | Significant increase |

| Capan-2 | This compound (50 µM, 6h) | CYP1A2 | Significant increase |

| Capan-2 | This compound (10 µM, 6h) | CYP1B1 | Significant increase |

| Capan-2 | This compound (50 µM, 6h) | CYP1B1 | Significant increase |

Data synthesized from studies demonstrating this compound's induction of CYP450 enzymes.[2]

Table 2: Antiproliferative and Anti-migration Effects of this compound

| Cell Line | Assay Type | Treatment | Observed Effect |

| MCF7 (ER+) | MTT Assay (24h) | Increasing doses | Dose-dependent decrease in cell viability |

| MB231 (ER-) | MTT Assay (24h) | Increasing doses | No significant effect |

| MCF7 (ER+) | Colony Formation | Increasing doses | Inhibition of colony formation |

| MB231 (ER-) | Colony Formation | Increasing doses | No significant effect |

| MCF7 (ER+) | Migration Assay | This compound (15 µM) | Significant inhibition of cell migration |

| MB231 (ER-) | Migration Assay | This compound (15 µM) | No significant effect |

| Pancreatic Cancer Cells | Proliferation Assay | Therapeutic concentrations | Inhibition of proliferation both in vitro and in vivo[2] |

Data from studies on breast and pancreatic cancer cells.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathway of this compound-mediated AhR activation and a typical experimental workflow for its characterization.

Caption: this compound-mediated activation of the canonical AhR signaling pathway.

Caption: Experimental workflow for characterizing this compound as a SAhRM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound as a SAhRM.

Cell Culture and Treatment

-

Cell Lines: Human pancreatic cancer cell lines (BxPC-3, Capan-2), human breast cancer cell lines (MCF7, MDA-MB-231), and human liver cancer cell line (HepG2) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control for the indicated time periods.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for CYP1A1, CYP1A2, CYP1B1, and a housekeeping gene (e.g., GAPDH, β-actin) are used.

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with this compound or vehicle. Proteins are cross-linked to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight at 4°C with an anti-AhR antibody or a negative control IgG. Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed with a series of buffers to remove non-specific binding. The chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating in the presence of NaCl. The DNA is then purified using a DNA purification kit.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the XRE-containing promoter region of the CYP1A1 gene.

CYP1A1-Luciferase Reporter Gene Assay

-

Cell Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a CYP1A1 promoter containing XREs. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

-

This compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Competitive Binding Assay

-

Preparation of Cytosolic Extract: Cytosolic fractions containing the AhR are prepared from a suitable source, such as mouse hepatoma (Hepa-1c1c7) cells or rat liver.

-

Incubation: Aliquots of the cytosolic extract are incubated with a constant concentration of a radiolabeled AhR ligand (e.g., [3H]TCDD) and increasing concentrations of unlabeled this compound.

-

Separation of Bound and Unbound Ligand: The AhR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The collective evidence strongly supports the classification of this compound as a selective aryl hydrocarbon receptor modulator. Its ability to act as an AhR agonist, leading to the induction of target genes and subsequent antiproliferative effects in cancer cells, opens new avenues for its therapeutic application beyond Parkinson's disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the potential of this compound as a SAhRM. Further investigation into its in vivo efficacy, safety profile in the context of cancer therapy, and the full spectrum of its AhR-mediated effects is warranted.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Luciferase Assay System Protocol [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

carbidopa's potential anti-cancer properties in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbidopa, a well-established peripheral DOPA decarboxylase inhibitor used in the management of Parkinson's disease, has demonstrated notable anti-cancer properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the existing preclinical evidence, focusing on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols. The primary mechanism of action identified to date is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which triggers a cascade of downstream events culminating in the inhibition of cancer cell proliferation and tumor growth.[1][4][5] This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a repurposed anti-cancer therapeutic.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

Preclinical studies have consistently shown that this compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4][6] Upon binding, this compound promotes the nuclear translocation of AhR, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[4] One of the key target genes is CYP1A1, and its induction is a reliable indicator of AhR activation.[4][6]

The activation of the AhR signaling pathway by this compound has been shown to mediate its anti-cancer effects in various cancer types, including pancreatic, breast, and prostate cancer.[5][7][8]

Quantitative Data from Preclinical Studies

The anti-cancer efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings in different cancer models.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cancer Type | Cell Line(s) | This compound Concentration | Effect | Reference(s) |

| Pancreatic Cancer | BxPC-3, Capan-2 | Not Specified | Inhibition of cell proliferation | [7] |

| Pancreatic Cancer | BxPC-3, HPAF-II | Not Specified | Suppression of IDO1 expression | [9] |

| Breast Cancer (ER+) | ZR-75.1 | Not Specified | Decreased proliferation and migration | [7][8] |

| Breast Cancer (ER-) | MB-231 | Not Specified | Decreased proliferation | [7] |

| Breast Cancer (BRCA1 mutant) | HCC-1937 | Not Specified | Decreased proliferation | [7] |

| Prostate Cancer | LNCaP, C4-2 | Not Specified | Inhibition of cell viability, induction of apoptosis | [10] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Cancer Type | Animal Model | This compound Dosage | Effect | Reference(s) |

| Pancreatic Cancer | Xenografts in nude mice | 1 mg/mouse (i.p.) | Decreased tumor growth | [7] |

| Breast Cancer | MMTV-PyMT-transgenic mice | 1 mg/mouse (i.p.) | Markedly decreased breast cancer growth | [7] |

| Prostate Cancer (Castration-Resistant) | LNCaP xenograft model | 50 mg/kg (in combination with bicalutamide) | Reduced tumor growth by 84.4% compared to control | [10] |

Key Signaling Pathways

The anti-cancer effects of this compound are mediated by distinct signaling pathways downstream of AhR activation, depending on the cancer type.

AhR-Mediated Suppression of IDO1 in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), this compound-activated AhR suppresses the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme.[9] This suppression occurs through two mechanisms: direct transcriptional repression and indirect inhibition of the JAK/STAT signaling pathway.[9] The downregulation of IDO1 is a key contributor to the observed anti-tumor effect.[9]

Caption: this compound-AhR signaling in pancreatic cancer.

AhR-Mediated Degradation of Estrogen Receptor-α (ERα) in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, this compound treatment leads to the nuclear localization of AhR, which in turn promotes the proteasomal degradation of ERα.[8] This AhR-dependent reduction in ERα levels is a key mechanism for the observed anti-proliferative and pro-apoptotic effects in ER+ breast cancer cells.[5][8]

Caption: this compound-AhR-ERα axis in breast cancer.

Detailed Experimental Protocols

While specific, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the preclinical assessment of this compound's anti-cancer effects, based on published literature.

Cell Culture and Proliferation Assays

-

Cell Lines: Human cancer cell lines (e.g., BxPC-3, Capan-2 for pancreatic; ZR-75.1, MB-231 for breast; LNCaP, C4-2 for prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Proliferation/Viability Assessment: Cell proliferation and viability are measured using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or crystal violet staining. Absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft studies. For specific cancer types, transgenic models like the MMTV-PyMT mouse for spontaneous breast cancer may be employed.[7]

-

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, often intraperitoneally (i.p.), at a specified dose and schedule (e.g., 1 mg/mouse daily).[7] The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

Western Blotting

-

Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., AhR, ERα, IDO1, p-STAT1, total STAT1, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., AhR) or a control IgG antibody. The antibody-protein-DNA complexes are pulled down using protein A/G beads.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence (e.g., the XRE region of the CYP1A1 promoter) is quantified by qPCR to determine the extent of protein binding.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound in a preclinical setting.

Caption: Preclinical evaluation workflow for this compound.

Future Directions and Considerations

The preclinical data presented herein provide a strong rationale for the clinical investigation of this compound as a repurposed anti-cancer agent. Future research should focus on:

-

Dose-Response Studies: Establishing optimal therapeutic concentrations of this compound for different cancer types.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and immunotherapies.[10]

-

Biomarker Identification: Identifying predictive biomarkers of response to this compound treatment.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in cancer patients.[2][3]

It is important to note that while this compound shows promise, one study indicated it was not effective in inhibiting the proliferation of MCF-7 (breast cancer) and A375 (melanoma) cell lines, and may even lead to the formation of a pro-proliferative metabolite in these specific cell types.[11] This highlights the need for further investigation into the context-dependent effects of this compound.

Conclusion

The existing body of preclinical evidence strongly suggests that this compound possesses significant anti-cancer properties, primarily through the activation of the Aryl Hydrocarbon Receptor signaling pathway. The data summarized in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic strategy for various malignancies. Its established safety profile as a long-standing FDA-approved drug could expedite its transition to clinical evaluation.[1][3]

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. aninews.in [aninews.in]

- 4. This compound is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances antitumoral activity of bicalutamide on the androgen receptor-axis in castration-resistant prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Alters Tryptophan Metabolism in Breast Cancer and Melanoma Cells Leading to the Formation of Indole-3-Acetonitrile, a Pro-Proliferative Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Carbidopa on Alpha-Synuclein Aggregation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-synuclein (α-syn) aggregation is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. Levodopa (L-dopa) remains the gold-standard symptomatic therapy for PD, administered in combination with a peripheral DOPA decarboxylase inhibitor, most commonly carbidopa, to increase its bioavailability in the brain. While the clinical efficacy of the L-dopa/carbidopa combination is well-established, the direct effects of this compound on the underlying pathology of α-syn aggregation are not well understood, particularly in a direct in vitro setting.

This technical guide addresses the current landscape of knowledge regarding the influence of this compound on α-syn aggregation in vitro. A comprehensive review of existing literature reveals a notable absence of direct studies investigating the effects of this compound alone on α-syn fibrillization and oligomerization in a cell-free environment. However, extensive research has been conducted on the impact of dopamine, the metabolite of L-dopa, on this process. Given that this compound's primary mechanism of action is to modulate L-dopa's conversion to dopamine, understanding the dopamine-α-syn interaction is critical.[1][2]

This document will therefore focus on:

-

The known in vitro effects of dopamine on α-syn aggregation.

-

Detailed experimental protocols for common in vitro α-syn aggregation assays, which could be adapted for future studies on this compound.

-

The antioxidant properties of this compound and their potential implications for α-syn aggregation.